molecular formula C13H13BrClN3O3 B2571733 ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 85792-31-0

ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B2571733
CAS No.: 85792-31-0
M. Wt: 374.62
InChI Key: GMOHENLKISISML-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a bromo-chlorophenyl group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromo-Chlorophenyl Group: This step involves the bromination and chlorination of a phenyl ring, followed by its attachment to the triazole ring through a coupling reaction.

    Esterification: The final step involves the esterification of the hydroxypropanoate moiety with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromo and chloro substituents can be reduced to form the corresponding phenyl derivatives.

    Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dehalogenated phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromo and chloro substituents may enhance the compound’s binding affinity and specificity. The hydroxypropanoate moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate
  • Ethyl 2-(4-bromophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate
  • Ethyl 2-(4-fluoro-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate

Uniqueness

Ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate is unique due to the presence of both bromo and chloro substituents on the phenyl ring. This dual substitution can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClN3O3/c1-2-21-12(19)13(20,6-18-8-16-7-17-18)10-4-3-9(14)5-11(10)15/h3-5,7-8,20H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOHENLKISISML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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